3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine
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Overview
Description
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a heterocyclic aromatic compound with the molecular formula C20H16ClN. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
9-Phenylacridine: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
10-Methylacridine: Similar structure but without the phenyl group, affecting its chemical properties and applications.
3-Chloroacridine: Lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Uniqueness
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and broaden its range of applications in various fields .
Properties
CAS No. |
6321-70-6 |
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Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-chloro-10-methyl-9-phenyl-3H-acridine |
InChI |
InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3 |
InChI Key |
TUURHZRXSUPERX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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